

In-Depth Technical Guide to trans-Pulegol: Nomenclature, Properties, and Biological Interactions

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Compound of Interest		
Compound Name:	trans-Pulegol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **trans-pulegol**, a monoterpene alcohol of interest in various scientific disciplines. It covers the nomenclature and chemical identification, including its CAS number and IUPAC name. The guide details the physicochemical properties of **trans-pulegol**, presents a theoretical experimental protocol for its synthesis and purification, and outlines analytical methods for its characterization. Furthermore, it explores the potential biological activities of **trans-pulegol**, with a focus on its interactions with cellular signaling pathways, offering insights for researchers in drug discovery and development.

Nomenclature and Chemical Identification

trans-Pulegol is a naturally occurring organic compound classified as a monoterpenoid. For unambiguous identification, the following nomenclature and registry number are used:

- CAS Number: 18649-91-7[1]
- IUPAC Name: (1R,2R,5R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol
- Synonyms: (+)-trans-pulegol, p-Menth-4(8)-en-3-ol



Physicochemical Properties

The known physicochemical properties of pulegol are summarized in the table below. It is important to note that some reported data does not differentiate between the cis and trans isomers.

Property	Value	Reference
Molecular Formula	C10H18O	
Molecular Weight	154.25 g/mol	-
Appearance	Colorless liquid	-
Boiling Point	~212 °C (predicted)	-
Density	~0.92 g/cm³ (predicted)	-
Solubility	Slightly soluble in water	-

Experimental Protocols Synthesis of trans-Pulegol via Stereoselective Reduction of Pulegone

The synthesis of **trans-pulegol** can be achieved through the stereoselective reduction of (+)-pulegone. The trans isomer is favored under specific reaction conditions.

Materials:

- (+)-Pulegone
- Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
- Methanol or Diethyl ether (anhydrous)
- · Hydrochloric acid (HCl), 1M
- Sodium bicarbonate (NaHCO₃), saturated solution



- Magnesium sulfate (MgSO₄), anhydrous
- Dichloromethane

Procedure:

- In a round-bottom flask, dissolve (+)-pulegone in methanol at 0°C under a nitrogen atmosphere.
- Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic.
- Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cautiously add 1M HCl to quench the excess NaBH₄ until the effervescence ceases.
- Remove the methanol under reduced pressure.
- Add water to the residue and extract the aqueous layer three times with dichloromethane.
- Combine the organic extracts and wash with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pulegol as a mixture of cis and trans isomers.

Purification of trans-Pulegol by Column Chromatography

The separation of **trans-pulegol** from the isomeric mixture can be performed using silica gel column chromatography.

Materials:

- Crude pulegol mixture
- Silica gel (60-120 mesh)



- Hexane
- Ethyl acetate
- Glass column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Dissolve the crude pulegol mixture in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
- Collect fractions and monitor the separation using TLC. The trans isomer is expected to elute before the more polar cis isomer.
- Combine the fractions containing pure trans-pulegol and remove the solvent under reduced pressure.

Analytical Characterization Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **trans-pulegol**. The retention time and mass spectrum are characteristic of the compound. While a specific fragmentation pattern for **trans-pulegol** is not readily available in public databases, the typical fragmentation of terpenoid alcohols involves dehydration (loss of H₂O) and fragmentation of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **trans-pulegol**. Although a complete, assigned spectrum for **trans-pulegol** is not widely published, the



expected chemical shifts and coupling constants can be predicted based on the structure and data from similar compounds. Key signals would include those for the methyl groups, the isopropenyl group, the protons on the cyclohexane ring, and the hydroxyl proton. The stereochemistry (trans configuration) can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

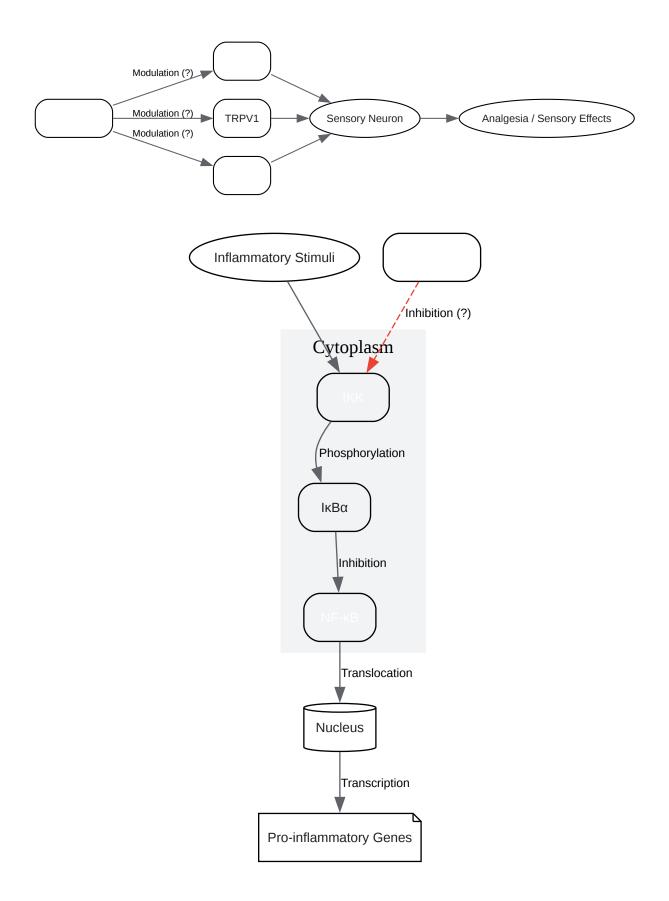
Biological Activity and Signaling Pathways

The biological activities of **trans-pulegol** are an emerging area of research. Based on the known effects of structurally related monoterpenoids like menthol and pulegone, **trans-pulegol** is hypothesized to interact with specific cellular targets, including transient receptor potential (TRP) channels and inflammatory signaling pathways.

Interaction with Transient Receptor Potential (TRP) Channels

TRP channels are a group of ion channels involved in the sensation of temperature, pain, and taste. Pulegone, a precursor to pulegol, is known to be an agonist of TRPA1 and a partial agonist of TRPV1, while also inhibiting TRPM8 activity. Menthol, another related monoterpene, is a well-known agonist of TRPM8. It is plausible that **trans-pulegol** also modulates the activity of these channels, which could contribute to analgesic or sensory effects.





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References

- 1. scienceopen.com [scienceopen.com]
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